(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Description
This compound is a chiral bis(oxazoline) ligand with a cyclopentane-1,1-diyl backbone and tert-butyl substituents at the 4-positions of the oxazoline rings. Its molecular formula is C₁₉H₃₂N₂O₂ (molecular weight: 320.47 g/mol), and it is widely used in asymmetric catalysis due to its rigid, stereodefined structure . The tert-butyl groups enhance steric bulk, influencing substrate binding and enantioselectivity in transition-metal-catalyzed reactions . Storage conditions typically involve inert atmospheres at 2–8°C to preserve stability .
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-[1-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-17(2,3)13-11-22-15(20-13)19(9-7-8-10-19)16-21-14(12-23-16)18(4,5)6/h13-14H,7-12H2,1-6H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMVBTAYSGCATC-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2(CCCC2)C3=N[C@@H](CO3)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclopentane Core: The cyclopentane core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Oxazole Rings: The oxazole rings are introduced through cyclization reactions involving amino alcohols and carboxylic acids under dehydrating conditions.
Chiral Resolution: The (4R,4’R) configuration is achieved through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings.
Reduction: Reduction reactions can target the oxazole rings or the cyclopentane core.
Substitution: Substitution reactions can occur at the tert-butyl groups or the oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce cyclopentane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral properties.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activity and protein interactions.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The specific pathways involved depend on the application, whether in catalysis, biological studies, or drug development.
Comparison with Similar Compounds
Structural Variations in Cyclic Linkers
Bis(oxazoline) ligands differ primarily in their cyclic linker size and substituents. Key analogs include:
Key Observations :
- Cyclopentane vs. Cyclopropane : Smaller linkers (e.g., cyclopropane) increase rigidity and π-backbonding in metal complexes, favoring reactions like fluorination . Cyclopentane derivatives offer moderate flexibility, suitable for bulkier substrates .
- Substituent Effects : tert-butyl groups improve steric shielding compared to phenyl or benzyl substituents, reducing side reactions in catalytic cycles .
Catalytic Performance
- Enantioselectivity : The diphenyl-cyclopropane analog demonstrated superior enantioselectivity ([α]D²⁰ = +163.9) in fluorination reactions, attributed to its planar chiral geometry .
- Steric vs. Electronic Effects : tert-butyl-substituted ligands excel in reactions requiring steric control (e.g., C–H activation), while phenyl-substituted variants favor π-π interactions in aromatic systems .
Physical Properties and Stability
- Solubility: tert-butyl groups improve solubility in nonpolar solvents (e.g., CHCl₃), whereas phenyl derivatives require polar aprotic solvents .
- Stability : Cyclopropane-linked ligands exhibit higher thermal stability due to ring strain, while cyclopentane analogs are more prone to oxidative degradation .
Biological Activity
The compound (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H32N2O2
- Molecular Weight : 320.48 g/mol
- CAS Number : 2828431-98-5
- Purity : 97%
- IUPAC Name : (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
The structure features two oxazole rings linked by a cyclopentane moiety, with tert-butyl groups that enhance steric bulk and potentially influence biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) exhibit significant anticancer activities. For example:
- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated a dose-dependent reduction in cell viability in lines such as SKM28 and others .
The proposed mechanism of action includes:
- Inhibition of CDC42 GTPases : This compound may interfere with the CDC42 signaling pathway critical for tumor growth and angiogenesis .
- Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: In Vitro Characterization
A study published in Nature examined the effects of (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) on various cancer cell lines. The findings highlighted its potential as an anticancer agent with minimal toxicity to normal cells.
Study 2: Pharmacokinetics and Bioavailability
Research conducted on the pharmacokinetics of this compound revealed favorable absorption characteristics and a half-life suitable for therapeutic applications. The compound was found to have good solubility in biological fluids, enhancing its bioavailability.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Compound A | C23H24N2O2 | Anticancer activity |
| Compound B | C19H32N2O2 | Antimicrobial effects |
| Compound C | C17H28N2O2 | Neuroprotective effects |
The unique bicyclic structure of (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) differentiates it from other oxazole-containing compounds by potentially enhancing its biological interactions due to steric effects from the tert-butyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
